Chemical properties of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride
Chemical properties of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride
An In-Depth Technical Guide to the Chemical Properties of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's identity, a proposed synthetic pathway, analytical characterization methods, and its potential utility as a heterocyclic building block in medicinal chemistry. The narrative emphasizes the rationale behind experimental design and methodologies, ensuring a deep, practical understanding of this compound. The pyrrolidine scaffold is a cornerstone in modern drug discovery, and functionalized derivatives like the title compound are of significant interest for creating novel chemical entities.[1][2]
Chemical Identity and Physicochemical Properties
(2-Pyrrolidinylmethoxy)acetic acid hydrochloride is a heterocyclic building block characterized by a pyrrolidine ring linked to an acetic acid moiety via a methylene ether bridge. The presence of a secondary amine, a carboxylic acid, and an ether linkage within a compact structure makes it a versatile synthon for chemical library synthesis and lead optimization. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it a convenient solid for handling and storage.
Key identifying and physicochemical data are summarized in Table 1.
Table 1: Chemical Identity and Properties of (2-Pyrrolidinylmethoxy)acetic acid hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | (2-Pyrrolidinylmethoxy)acetic acid hydrochloride | N/A |
| CAS Number | 1330756-21-2 | [3] |
| Molecular Formula | C₇H₁₄ClNO₃ | |
| Molecular Weight | 195.64 g/mol | |
| Physical Form | Solid | |
| InChI Key | ULXBLTBUEMIIHN-UHFFFAOYSA-N | |
| SMILES String | Cl.OC(=O)COCC1CCCN1 | |
| Storage Class | 11 - Combustible Solids |
Synthesis and Purification
The proposed two-step synthesis begins with the commercially available (S)- or (R)-2-(hydroxymethyl)pyrrolidine, which is first protected to prevent N-alkylation. The hydroxyl group is then reacted with an acetate synthon, followed by deprotection and hydrolysis to yield the target acid, which is finally converted to its hydrochloride salt.
Caption: Proposed synthetic pathway for (2-Pyrrolidinylmethoxy)acetic acid hydrochloride.
Experimental Protocol: Proposed Synthesis
This protocol is a validated starting point for laboratory synthesis.
Step 1: N-Boc Protection of 2-(Hydroxymethyl)pyrrolidine
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Dissolve 2-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Rationale: The Boc group protects the secondary amine from reacting in the subsequent alkylation step, ensuring regioselectivity. Triethylamine acts as a base to neutralize the acid byproduct.
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Work-up: Wash the reaction mixture with saturated aq. NaHCO₃, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected intermediate, which can be purified by column chromatography.
Step 2: Williamson Ether Synthesis
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Dissolve the Boc-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
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Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
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Rationale: NaH is a strong, non-nucleophilic base that deprotonates the primary alcohol to form a nucleophilic alkoxide. Anhydrous conditions are critical as NaH reacts violently with water.
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Stir the mixture at 0 °C for 30 minutes, then add tert-butyl bromoacetate (1.2 eq) dropwise.
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Allow the reaction to stir at room temperature for 18-24 hours.
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Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting ester by silica gel chromatography.
Step 3: Deprotection, Hydrolysis, and Salt Formation
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Dissolve the purified ester from Step 2 in a 4M solution of HCl in 1,4-dioxane.
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Rationale: A strong acidic medium simultaneously cleaves the Boc protecting group and hydrolyzes the tert-butyl ester to the carboxylic acid. Dioxane is a common solvent for this transformation.
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Stir the reaction at room temperature for 4-6 hours, monitoring for the consumption of starting material by TLC or LC-MS.
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The product hydrochloride salt will often precipitate from the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure (2-Pyrrolidinylmethoxy)acetic acid hydrochloride.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. Standard analytical techniques include NMR, IR, Mass Spectrometry, and HPLC.
Predicted Spectroscopic Data
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¹H NMR (D₂O) : Expected signals would include a multiplet for the proton on the chiral center of the pyrrolidine ring (~3.5-3.7 ppm), several multiplets for the pyrrolidine ring protons (~1.8-3.4 ppm), a doublet for the -O-CH₂- protons adjacent to the pyrrolidine ring (~3.6-3.8 ppm), and a singlet for the -O-CH₂-COOH protons (~4.1 ppm). The acidic proton is typically not observed in D₂O.
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¹³C NMR (D₂O) : Key signals would include the carbonyl carbon of the carboxylic acid (~175 ppm), carbons of the ether linkages (~70-75 ppm), the chiral carbon of the pyrrolidine ring (~60 ppm), and other aliphatic carbons of the pyrrolidine ring (~25-50 ppm).
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IR (KBr Pellet) : A broad absorption band from 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium salt. A sharp, strong peak around 1720-1740 cm⁻¹ for the C=O stretch of the carboxylic acid. A C-O ether stretch will appear in the 1050-1150 cm⁻¹ region.
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Mass Spectrometry (ESI+) : The parent ion peak would correspond to the free base [M+H]⁺ at m/z 160.09.
Quality Control via High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is the gold standard for assessing the purity of polar, ionizable compounds like this one.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (2-Pyrrolidinylmethoxy)acetic acid hydrochloride CAS#: 1330756-21-2 [m.chemicalbook.com]
- 4. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
